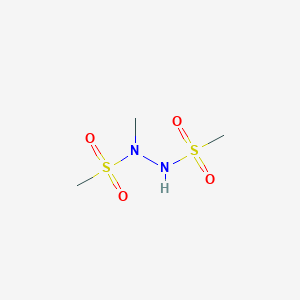
1,2-Bis(methylsulfonyl)-1-methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(methylsulfonyl)-1-methylhydrazine, also known as BMSMH, is a chemical compound that has been studied for its potential use in cancer treatment. BMSMH is a hydrazine derivative that has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 1,2-Bis(methylsulfonyl)-1-methylhydrazine is not fully understood. However, it is believed that 1,2-Bis(methylsulfonyl)-1-methylhydrazine inhibits the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
1,2-Bis(methylsulfonyl)-1-methylhydrazine has been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. 1,2-Bis(methylsulfonyl)-1-methylhydrazine has also been shown to decrease the levels of certain proteins involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Bis(methylsulfonyl)-1-methylhydrazine in lab experiments is its low toxicity in normal cells, which allows for higher doses to be administered without causing harm to healthy cells. However, one limitation of using 1,2-Bis(methylsulfonyl)-1-methylhydrazine is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For 1,2-Bis(methylsulfonyl)-1-methylhydrazine research include further preclinical studies to determine its efficacy in vivo, as well as studies to optimize its formulation for use in cancer treatment. Additionally, 1,2-Bis(methylsulfonyl)-1-methylhydrazine may have potential for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
1,2-Bis(methylsulfonyl)-1-methylhydrazine can be synthesized by reacting hydrazine hydrate with methyl sulfonic acid in the presence of a catalyst such as sulfuric acid. The reaction yields 1,2-Bis(methylsulfonyl)-1-methylhydrazine as a white crystalline solid.
Applications De Recherche Scientifique
1,2-Bis(methylsulfonyl)-1-methylhydrazine has been studied for its potential use in cancer treatment. Preclinical studies have shown that 1,2-Bis(methylsulfonyl)-1-methylhydrazine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,2-Bis(methylsulfonyl)-1-methylhydrazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
110295-69-7 |
|---|---|
Nom du produit |
1,2-Bis(methylsulfonyl)-1-methylhydrazine |
Formule moléculaire |
C3H10N2O4S2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
N'-methyl-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C3H10N2O4S2/c1-5(11(3,8)9)4-10(2,6)7/h4H,1-3H3 |
Clé InChI |
KYRBDGFWRYSMFS-UHFFFAOYSA-N |
SMILES |
CN(NS(=O)(=O)C)S(=O)(=O)C |
SMILES canonique |
CN(NS(=O)(=O)C)S(=O)(=O)C |
Autres numéros CAS |
110295-69-7 |
Synonymes |
1,2-bis(methylsulfonyl)-1-methylhydrazine BMSMH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



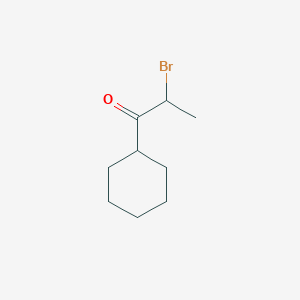


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

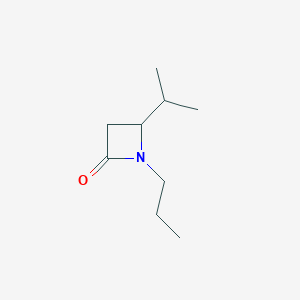
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
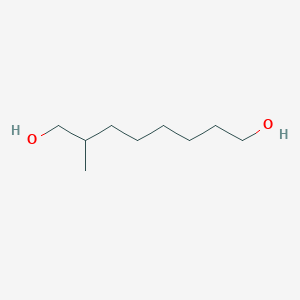
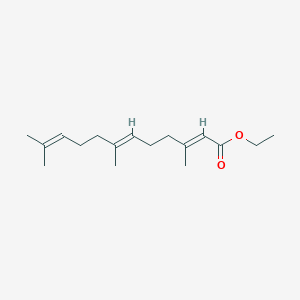
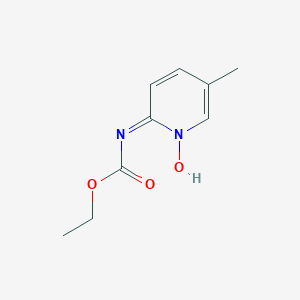
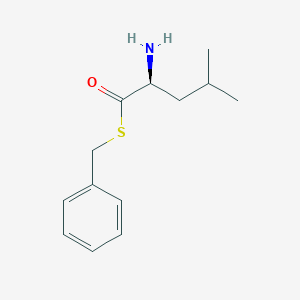
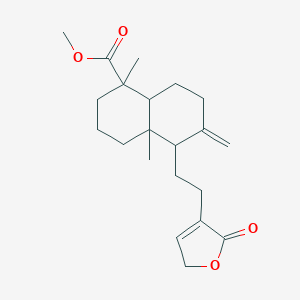
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)